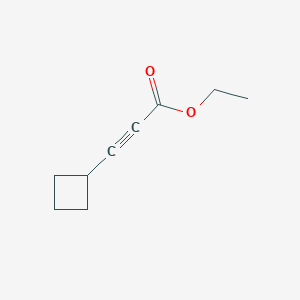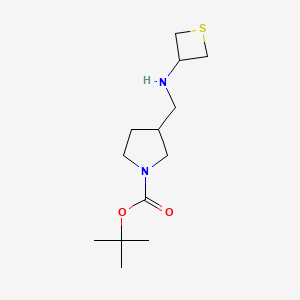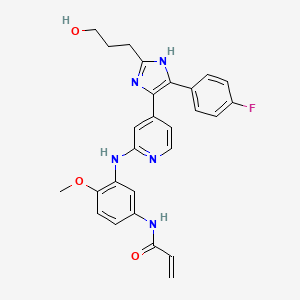
(3S)-3,4,4-Trifluoropiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3,4,4-Trifluoropiperidine hydrochloride is a fluorinated organic compound with significant interest in various scientific fields. This compound is characterized by the presence of three fluorine atoms attached to a piperidine ring, making it a valuable molecule for research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,4,4-Trifluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to control reaction parameters precisely, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3,4,4-Trifluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3S)-3,4,4-Trifluoropiperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of new medications targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique fluorinated structure.
Mecanismo De Acción
The mechanism of action of (3S)-3,4,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2S,3S)-Hydroxybupropion hydrochloride: Another fluorinated piperidine derivative with applications in neuropharmacology.
(3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with a similar trifluoromethyl group, used in various chemical syntheses.
Uniqueness: (3S)-3,4,4-Trifluoropiperidine hydrochloride is unique due to its specific stereochemistry and the presence of three fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C5H9ClF3N |
|---|---|
Peso molecular |
175.58 g/mol |
Nombre IUPAC |
(3S)-3,4,4-trifluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
Clave InChI |
FYHLLFGUFQPYDV-WCCKRBBISA-N |
SMILES isomérico |
C1CNC[C@@H](C1(F)F)F.Cl |
SMILES canónico |
C1CNCC(C1(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)



![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)




